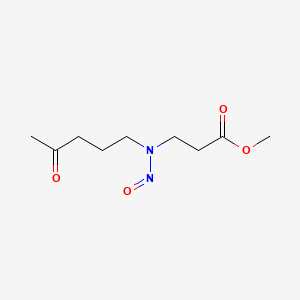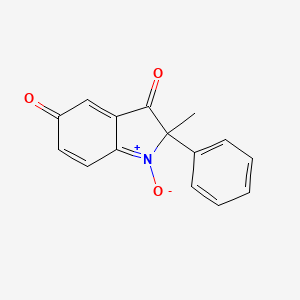
2-(Benzothiazol-2-ylsulfanyl)-cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzothiazol-2-ylsulfanyl)-cyclohexanone is a chemical compound that features a benzothiazole moiety linked to a cyclohexanone ring via a sulfur atom.
Vorbereitungsmethoden
The synthesis of 2-(Benzothiazol-2-ylsulfanyl)-cyclohexanone can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Another approach includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to achieve high yields and efficiency .
Analyse Chemischer Reaktionen
2-(Benzothiazol-2-ylsulfanyl)-cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or amines.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(Benzothiazol-2-ylsulfanyl)-cyclohexanone involves its interaction with specific molecular targets and pathways. It acts by binding to enzymes or receptors, inhibiting their activity, and thereby exerting its biological effects. For example, it has been shown to interact with GABA (A) receptors, glutamate receptors, and Na/H exchangers, leading to its anticonvulsant activity . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
2-(Benzothiazol-2-ylsulfanyl)-cyclohexanone can be compared with other benzothiazole derivatives such as:
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: This compound also exhibits anticonvulsant activity and has similar pharmacophore requirements.
2-(Benzothiazol-2-yl)-phenyl-β-D-galactopyranoside: Known for its use as a fluorescent pigment dyeing substrate and β-D-galactosidase activity.
2-Arylbenzothiazoles: These compounds have a wide range of biological and industrial applications, including use as anti-tumor agents and fluorescent probes.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Eigenschaften
| 75219-13-5 | |
Molekularformel |
C13H13NOS2 |
Molekulargewicht |
263.4 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-ylsulfanyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H13NOS2/c15-10-6-2-4-8-12(10)17-13-14-9-5-1-3-7-11(9)16-13/h1,3,5,7,12H,2,4,6,8H2 |
InChI-Schlüssel |
NSARJIPVVYSBSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)SC2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14434950.png)

![Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]-](/img/structure/B14434953.png)
![2'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14434965.png)

![Methyl bis[(1H-tetrazol-1-yl)]phosphinite](/img/structure/B14434984.png)

